molecular formula C10H9NO2 B2651559 4-(Pyridin-3-yl)cyclopentane-1,2-dione CAS No. 2287279-93-8

4-(Pyridin-3-yl)cyclopentane-1,2-dione

Cat. No.: B2651559
CAS No.: 2287279-93-8
M. Wt: 175.187
InChI Key: ZHYSFDVEVTUMIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyridin-3-yl)cyclopentane-1,2-dione is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.19 g/mol . It is characterized by a cyclopentane ring substituted with a pyridin-3-yl group and two keto groups at the 1 and 2 positions. This compound is of interest in various fields of research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)cyclopentane-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-3-carboxaldehyde with cyclopentanone in the presence of a base, followed by oxidation to form the desired dione . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)cyclopentane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(Pyridin-3-yl)cyclopentane-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Pyridin-3-yl)cyclopentane-1,2-dione exerts its effects involves interactions with various molecular targets. The compound’s keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The pyridinyl group can also engage in π-π stacking and other non-covalent interactions, further modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane-1,2-dione: Lacks the pyridinyl group, resulting in different reactivity and applications.

    Pyridin-3-yl derivatives: Compounds with similar pyridinyl groups but different substituents on the cyclopentane ring.

Uniqueness

4-(Pyridin-3-yl)cyclopentane-1,2-dione is unique due to the presence of both the pyridinyl group and the cyclopentane-1,2-dione structure. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

4-pyridin-3-ylcyclopentane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-9-4-8(5-10(9)13)7-2-1-3-11-6-7/h1-3,6,8H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYSFDVEVTUMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C1=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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